![molecular formula C11H15NO2 B3021243 N,N-diethyl-4-hydroxybenzamide CAS No. 79119-31-6](/img/structure/B3021243.png)
N,N-diethyl-4-hydroxybenzamide
Overview
Description
N,N-diethyl-4-hydroxybenzamide is a chemical compound with the molecular formula C11H15NO2 . It has an average mass of 193.242 Da and a monoisotopic mass of 193.110275 Da . It is also known by other names such as Benzamide, N,N-diethyl-4-hydroxy- [ACD/Index Name], Benzamide, N,N-diethyl-p-hydroxy-, and N,N-Diethyl-4-hydroxybenzamid [German] .
Molecular Structure Analysis
The molecular structure of N,N-diethyl-4-hydroxybenzamide consists of a benzamide core with a hydroxy group at the 4-position and two ethyl groups attached to the nitrogen atom . The InChI code for this compound is 1S/C11H15NO2/c1-3-12(4-2)11(14)9-5-7-10(13)8-6-9/h5-8,13H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
N,N-diethyl-4-hydroxybenzamide is a powder with a molecular weight of 193.25 .Scientific Research Applications
Synthesis of Other Compounds
“N,N-diethyl-4-hydroxybenzamide” is used in the synthesis of other chemical compounds. It’s a key ingredient in various chemical reactions, contributing to the creation of new molecules .
Life Science Research
In the field of life sciences, “N,N-diethyl-4-hydroxybenzamide” is used in various research applications. Scientists use it to understand biological processes and develop new therapeutic strategies .
Material Science Research
“N,N-diethyl-4-hydroxybenzamide” also finds its application in material science research. It’s used in the study of new materials and their properties .
Chemical Synthesis
“N,N-diethyl-4-hydroxybenzamide” is used in chemical synthesis. It’s a component in the creation of new chemical entities, contributing to the advancement of chemistry .
Chromatography
In chromatography, “N,N-diethyl-4-hydroxybenzamide” is used as a standard or a test compound. It helps in the development and validation of analytical methods .
Safety and Hazards
Mechanism of Action
Target of Action
N,N-diethyl-4-hydroxybenzamide, also known as Etamivan , is a respiratory stimulant drug . .
Mode of Action
As a respiratory stimulant, it is likely to interact with the respiratory centers in the brain to increase the rate and depth of breathing .
Result of Action
As a respiratory stimulant, it is likely to increase the rate and depth of breathing, enhancing oxygen uptake and carbon dioxide elimination .
properties
IUPAC Name |
N,N-diethyl-4-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(14)9-5-7-10(13)8-6-9/h5-8,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVSRJKZYZCJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333421 | |
Record name | N,N-diethyl-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79119-31-6 | |
Record name | N,N-diethyl-4-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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